1-Amino-2-methylbut-3-en-2-ol

Description

Contextualizing Amino Alcohols in Contemporary Organic Synthesis

Amino alcohols are a pivotal class of organic compounds that feature both an amine and an alcohol functional group. This bifunctionality makes them exceptionally versatile building blocks in modern organic synthesis. They are integral to the creation of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis. researchgate.netorganic-chemistry.org The strategic placement of the amino and hydroxyl groups allows for selective reactions and the introduction of diverse functionalities.

In the realm of medicinal chemistry, the amino alcohol motif is a common feature in numerous biologically active compounds. Furthermore, chiral amino alcohols are of paramount importance in asymmetric synthesis, where they serve as valuable precursors for chiral auxiliaries, catalysts, and resolving agents. google.com The ability to synthesize enantiomerically pure amino alcohols is a significant focus of contemporary research, with methods such as asymmetric transfer hydrogenation and enzymatic catalysis being employed. google.comua.es The direct use of allylic alcohols and amines in palladium-catalyzed reactions represents a greener and more efficient approach to constructing C-N bonds, further highlighting the ongoing evolution of synthetic methodologies involving these compounds. researchgate.net

Structural Features and Inherent Reactivity Potential of 1-Amino-2-methylbut-3-en-2-ol

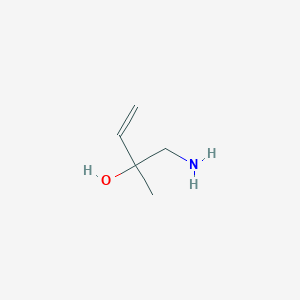

This compound is a unique amino alcohol characterized by a primary amine, a tertiary alcohol, and a vinyl group. nih.govdoubtnut.com Its chemical formula is C5H11NO. nih.gov This specific arrangement of functional groups within a compact molecular framework imparts a distinct reactivity profile, making it a valuable synthon in organic chemistry.

The primary amine at the C1 position can act as a nucleophile or a base, and it can be readily derivatized to form amides, sulfonamides, and other nitrogen-containing functionalities. The tertiary alcohol at the C2 position is less reactive than a primary or secondary alcohol but can participate in reactions under specific conditions, such as acid-catalyzed dehydrations or substitutions. doubtnut.com The vinyl group at the C3 and C4 positions is susceptible to a variety of transformations, including hydrogenation, oxidation, and addition reactions. The interplay between these functional groups allows for a range of selective chemical modifications. For instance, the double bond can be targeted while leaving the amino and hydroxyl groups intact, or vice versa, depending on the chosen reagents and reaction conditions.

The presence of a chiral center at the C2 carbon in derivatives of this compound further enhances its synthetic potential, offering a pathway to enantiomerically pure molecules. The unique combination of a nucleophilic amine, a tertiary alcohol, and a reactive vinyl group makes this compound a versatile precursor for the synthesis of complex target molecules.

| Property | Value |

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 15158-22-2 |

| Synonyms | 4-Amino-3-methyl-1-butene-3-ol |

Data sourced from PubChem. nih.gov

Scope and Objectives of the Academic Research Overview

This article aims to provide a focused academic overview of the chemical compound this compound. The primary objective is to delineate its significance within the broader context of amino alcohols in organic synthesis. This will be achieved by examining its distinct structural attributes and the resulting reactivity that makes it a valuable synthetic intermediate. The discussion will be confined to the chemical synthesis, structural properties, and reactivity of the compound itself, without delving into pharmacological or toxicological data. The content will be based on a review of existing scientific literature, presenting detailed research findings and relevant data in a clear and structured manner.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-2-methylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-5(2,7)4-6/h3,7H,1,4,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZLKTYBQGWVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Elucidation of 1 Amino 2 Methylbut 3 En 2 Ol

Reactivity of the Alkene Moiety

The carbon-carbon double bond in 1-Amino-2-methylbut-3-en-2-ol is a region of high electron density, making it susceptible to attack by electrophiles. The outcome of these reactions is shaped by the electronic and steric environment of the alkene, which includes the adjacent tertiary alcohol and the β-amino group.

Electrophilic addition to the alkene moiety of this compound is a characteristic reaction. Due to the unsymmetrical nature of the double bond, these additions are expected to proceed regioselectively. The general mechanism involves the initial attack of an electrophile (E+) on the π-bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-).

The presence of the electron-withdrawing hydroxyl and potentially protonated amino group can influence the electron density of the double bond, potentially moderating its reactivity towards electrophiles compared to a simple alkene.

| Electrophile (E+) | Nucleophile (Nu-) | Potential Product(s) | Expected Regioselectivity |

| H+ | Br- | 3-Amino-2-bromo-3-methylbutan-2-ol | Markovnikov |

| Br+ | Br- | 3-Amino-2,3-dibromo-3-methylbutan-2-ol | Anti-addition |

| H+ | H2O | 3-Amino-3-methylbutane-2,2-diol | Markovnikov |

This table presents hypothetical electrophilic addition reactions based on general principles of alkene reactivity. Specific experimental outcomes for this compound may vary.

The initial electrophilic attack on the double bond can theoretically lead to two possible carbocation intermediates. Following Markovnikov's rule, the more stable carbocation will be preferentially formed. In the case of this compound, protonation of the terminal carbon of the vinyl group would lead to a tertiary carbocation adjacent to the hydroxyl-bearing carbon. This carbocation would be significantly stabilized by hyperconjugation from the methyl group and the C-N bond.

Furthermore, the initially formed carbocation could be subject to rearrangement. However, given that a tertiary carbocation is already formed, a 1,2-hydride or 1,2-methyl shift is unlikely as it would not lead to a more stable carbocation. The most significant stabilizing factor for the carbocation is the allylic resonance with the double bond. The positive charge can be delocalized over two carbon atoms, which greatly enhances the stability of the intermediate libretexts.org. This resonance stabilization is a key factor in the reactivity of allylic systems.

The regioselectivity of electrophilic additions to the alkene in this compound is predicted to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate byjus.com.

The stereochemical outcome of these additions depends on the specific reaction. For example, the addition of halogens like bromine is expected to proceed via a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.

The presence of the neighboring amino and hydroxyl groups could also influence the stereochemistry through intramolecular interactions, potentially directing the approach of the incoming electrophile or nucleophile. However, without specific experimental data, these effects remain speculative.

Reactivity of the Tertiary Hydroxyl Group

The tertiary hydroxyl group in this compound is a key site of reactivity, particularly under acidic conditions. Its reactions often involve the formation of a carbocation intermediate, which can then undergo elimination or substitution.

In the presence of a strong acid, the lone pair of electrons on the hydroxyl oxygen can be protonated to form a good leaving group, water. The departure of water generates a tertiary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized between the tertiary carbon and the terminal carbon of the original vinyl group.

This resonance-stabilized carbocation can then undergo an elimination reaction (E1) by losing a proton from an adjacent carbon. Deprotonation can occur from the methyl group or the aminomethyl group, potentially leading to the formation of a conjugated diene. The regioselectivity of the elimination would be governed by Zaitsev's rule, favoring the formation of the more substituted, and therefore more stable, double bond.

Once the hydroxyl group is protonated and leaves as water, the resulting resonance-stabilized tertiary allylic carbocation is an excellent electrophile and can be attacked by nucleophiles in an SN1-type reaction. Due to the delocalization of the positive charge in the allylic carbocation, nucleophilic attack can occur at two positions: the tertiary carbon or the primary carbon at the end of the conjugated system.

Functional Group Interconversions at the Alcohol Center.

The tertiary alcohol of this compound is a key site for reactivity, primarily undergoing reactions typical of tertiary allylic alcohols. Interconversions at this center are often facilitated by the formation of a stabilized carbocation intermediate.

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group, water. The departure of water generates a tertiary allylic carbocation. This cation is resonance-stabilized, with the positive charge delocalized between the tertiary carbon (C2) and the terminal carbon (C4) of the original double bond. This delocalization is central to its reactivity, allowing nucleophiles to attack at either position.

For example, reaction with hydrohalic acids like hydrobromic acid (HBr) does not typically result in simple substitution at the tertiary center. Instead, it often leads to an allylic rearrangement. The bromide ion (Br⁻) can attack the terminal carbon of the resonance structure, which is less sterically hindered, resulting in the formation of a more substituted and thermodynamically stable internal alkene. This type of transformation is characteristic of an Sₙ1' mechanism. stackexchange.comreddit.com

Other potential interconversions include etherification and esterification, though these often require specific conditions to overcome the steric hindrance of the tertiary center and to control the competing elimination and rearrangement reactions.

Table 1: Representative Interconversions at the Alcohol Center

| Reagent | Product Type | Mechanism | Key Considerations |

|---|---|---|---|

| HBr / HCl | Allylic Halide | Sₙ1 / Sₙ1' | Often favors the rearranged product due to thermodynamic stability of the resulting alkene. stackexchange.comreddit.com |

| Acyl Chloride / Anhydride | Ester | Esterification | May require a catalyst and controlled conditions to prevent side reactions. |

Reactivity of the Primary Amino Group

Nucleophilic Behavior and Amine Derivatization.

The primary amino group (-NH₂) in this compound contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to react with a wide range of electrophiles to form a variety of amine derivatives. The nucleophilicity of the amine enables reactions such as acylation, alkylation, and condensation.

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or acid anhydrides in the presence of a base to form stable amide derivatives. This is a common method for derivatization.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for producing secondary or tertiary amines. fishersci.co.uk

Condensation: The primary amine can condense with aldehydes and ketones to form imines (Schiff bases). This reversible reaction is fundamental in the synthesis of more complex nitrogen-containing compounds.

Table 2: Common Derivatization Reactions of the Primary Amino Group

| Electrophile Class | Reagent Example | Derivative Formed |

|---|---|---|

| Acyl Halide | Acetyl Chloride | N-acetamide |

| Aldehyde | Benzaldehyde | N-benzylidene imine |

| Alkyl Halide | Benzyl Bromide | Secondary/Tertiary Benzylamine |

Strategies for Amino Group Protection and Deprotection.

Given the reactivity of the amino group, its protection is often a necessary step in a multi-step synthesis to prevent it from reacting with reagents targeting other parts of the molecule, such as the alcohol or the alkene. organic-chemistry.orgwikipedia.org A protecting group must be easy to install, stable to the reaction conditions it is meant to withstand, and easy to remove with high yield. organic-chemistry.org

Common protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Table 3: Selected Protecting Groups for Primary Amines

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) fishersci.co.uk | Stable to base, hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) wikipedia.org | Stable to acid, hydrogenolysis |

| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenation (H₂/Pd), Strong Acid (HF) fishersci.co.ukug.edu.pl | Stable to base, mild acid |

| Trityl | Trt | Trityl chloride (TrCl) | Mild acid (e.g., 1% TFA), Dichloroacetic acid ug.edu.plsigmaaldrich.com | Stable to base, hydrogenolysis |

Interplay Between Functional Groups: Allylic and Homoallylic Reactivity

The defining characteristic of this compound is the interplay between its three functional groups: the primary amine, the tertiary alcohol, and the vinyl group. The proximity of the alcohol and the double bond creates an allylic system, which dominates much of its reactivity.

As discussed previously, reactions involving the departure of the hydroxyl group proceed through a resonance-stabilized allylic carbocation. This intermediate is key to understanding the molecule's tendency to undergo allylic rearrangements. stackexchange.com When a nucleophile attacks this intermediate, it can do so at two positions:

C2 (Tertiary Carbon): Attack at this position leads to the direct substitution product, retaining the original carbon skeleton and the position of the double bond. This is an Sₙ1 pathway.

C4 (Primary Carbon): Attack at this less-hindered terminal carbon of the allyl system leads to the rearranged product. This pathway, known as an Sₙ1' reaction, results in a shift of the double bond to the C2-C3 position, forming a more substituted and often more stable internal alkene. reddit.com

The ratio of these products is influenced by factors such as the nature of the nucleophile, the solvent, and reaction temperature. However, the thermodynamic stability of the resulting tri-substituted alkene often favors the formation of the rearranged product. reddit.com The primary amino group, being a homoallylic position (one carbon removed from the allylic system), can also influence the reactivity through potential intramolecular interactions or by altering the electronic properties of the molecule, although the direct allylic effects are typically more pronounced.

Radical Chemistry and Oxidation Mechanisms

Atom-Initiated Oxidation Processes.

The oxidation of this compound, particularly through processes initiated by radicals such as the hydroxyl radical (•OH), can proceed through several pathways. Such reactions are relevant in atmospheric chemistry and synthetic oxidative transformations. copernicus.org

The primary mechanisms for radical-initiated oxidation include:

Addition to the Double Bond: The •OH radical can add to either carbon of the C=C double bond. This addition is often regioselective, favoring the formation of the more stable radical intermediate. The resulting carbon-centered radical can then react with molecular oxygen (O₂) to form a peroxy radical, which can undergo further reactions to yield products like diols or carbonyl compounds.

Hydrogen Abstraction: Radicals can abstract a hydrogen atom from various positions in the molecule. Potential sites include the O-H group of the alcohol, the N-H groups of the amine, or the C-H bonds. Abstraction from the allylic C-H bond (at the methyl group) is often favorable due to the resonance stabilization of the resulting allylic radical. Abstraction of the aldehydic H-atom is a dominant pathway in the oxidation of similar molecules. copernicus.org

Following initial radical formation, the subsequent reaction cascade typically involves the addition of O₂ to form peroxy radicals (ROO•). These intermediates can then participate in a variety of reactions, including self-reaction or reaction with other species (like NO in atmospheric contexts), leading to the formation of stable oxidation products such as aldehydes (e.g., formaldehyde), ketones, and smaller carboxylic acids. copernicus.org The presence of both amino and hydroxyl groups complicates the mechanism, as both are susceptible to oxidation, potentially leading to a complex mixture of degradation products.

Formation and Reactivity of Peroxy and Alkoxy Radicals

The atmospheric degradation of this compound, initiated primarily by hydroxyl (OH) radicals during the daytime, leads to the formation of a complex array of peroxy (RO₂) and alkoxy (RO) radicals. The specific structure of this compound, featuring a tertiary alcohol, a primary amine, and a vinyl group, dictates the variety of radical intermediates that can be formed and their subsequent reaction pathways.

The initial reaction with OH radicals can proceed via several channels: H-atom abstraction from the amino (-NH₂) or hydroxyl (-OH) groups, H-atom abstraction from the C-H bonds, or OH addition to the C=C double bond. Theoretical studies on similar amino alcohols, such as 2-amino-2-methyl-1-propanol, suggest that under atmospheric conditions, H-atom abstraction from C-H and N-H groups is more favorable than from the O-H group. nih.govwhiterose.ac.uk

Once a carbon-centered or nitrogen-centered radical is formed, it rapidly reacts with molecular oxygen (O₂) to produce a peroxy radical (RO₂). These peroxy radicals are key intermediates in atmospheric chemistry, and their fate determines the subsequent formation of more stable oxidation products. mit.eduacs.org

The primary reactions of peroxy radicals in the atmosphere include reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals (RO₂). mit.educore.ac.uk In environments with significant NOx concentrations, the reaction with NO is a major pathway, leading to the formation of an alkoxy radical (RO) and nitrogen dioxide (NO₂), or alternatively, an organic nitrate (B79036) (RONO₂). mit.edu

RO₂ + NO → RO + NO₂

RO₂ + NO (+M) → RONO₂ (+M)

In cleaner environments, reactions with HO₂ or self-reaction with other RO₂ radicals become more important.

RO₂ + HO₂ → ROOH + O₂

RO₂ + R'O₂ → RO + R'O + O₂ or R'OH + R(C=O) + O₂

The resulting alkoxy radicals are highly reactive and can undergo several transformations, including unimolecular isomerization (H-atom shift), decomposition (C-C bond cleavage), or reaction with O₂. acs.orgnih.govmdpi.com For the alkoxy radicals derived from this compound, the presence of the amino and hydroxyl groups can influence these reaction pathways. For instance, intramolecular hydrogen bonding can affect the activation energies for H-atom shifts.

Illustrative Reaction Pathways

Given the lack of specific experimental studies on this compound, the following table outlines plausible reaction pathways for its peroxy and alkoxy radicals based on the known chemistry of analogous volatile organic compounds.

| Radical Type | Formation Pathway | Key Reactions | Potential Products |

| Peroxy Radical (RO₂) | Alkyl radical + O₂ | Reaction with NO, HO₂, RO₂ | Alkoxy radicals, Hydroperoxides, Organic nitrates |

| Alkoxy Radical (RO) | RO₂ + NO | Isomerization (1,5-H shift), β-scission (decomposition), Reaction with O₂ | Carbonyls, Hydroxycarbonyls, Amino acids, smaller aldehydes and ketones |

Detailed Mechanistic Considerations:

Formation of Peroxy Radicals: Following the initial OH-initiated H-abstraction or addition, the resulting alkyl radicals will rapidly add O₂ to form various isomeric peroxy radicals. The position of the peroxy group will depend on the initial site of OH attack.

Reactivity of Peroxy Radicals: In polluted environments, the reaction of these peroxy radicals with NO will be a dominant sink, primarily forming alkoxy radicals. mit.educore.ac.uk The branching ratio between the alkoxy radical forming channel and the organic nitrate forming channel is dependent on the structure of the peroxy radical.

Formation and Reactivity of Alkoxy Radicals: The alkoxy radicals formed are critical branching points in the degradation mechanism. For an alkoxy radical centered on the carbon bearing the hydroxyl and methyl groups, β-scission could lead to the cleavage of a C-C bond, resulting in the formation of a ketone and a smaller alkyl radical. Intramolecular H-atom abstraction (isomerization) is also a possibility, particularly a 1,5-H shift, which is facilitated by a six-membered ring transition state. nih.gov This can lead to the formation of functionalized carbonyl compounds. The presence of the amino group can also influence the reactivity, potentially leading to the formation of nitrogen-containing products such as imines through subsequent reactions. mdpi.com

The following table provides representative data for the reaction rates of analogous peroxy and alkoxy radical reactions, which can be used to estimate the likely atmospheric fate of the radicals derived from this compound.

| Reaction | Reactants | Rate Coefficient (cm³ molecule⁻¹ s⁻¹ at 298 K) |

| Peroxy + NO | Generic RO₂ + NO | ~7.5 x 10⁻¹² to 9 x 10⁻¹² |

| Peroxy + HO₂ | Generic RO₂ + HO₂ | ~5 x 10⁻¹² to 2 x 10⁻¹¹ |

| Alkoxy Isomerization | Intramolecular H-shift | Highly variable, dependent on structure |

| Alkoxy Decomposition | β-scission | Highly variable, dependent on structure |

Stereochemical Analysis and Conformational Investigations

Intrinsic Chirality of 1-Amino-2-methylbut-3-en-2-ol

This compound possesses a single stereocenter at the C2 carbon atom. This carbon is bonded to four different substituents: a methyl group (-CH3), a hydroxyl group (-OH), an aminomethyl group (-CH2NH2), and a vinyl group (-CH=CH2). Consequently, the molecule is chiral and can exist as a pair of enantiomers, designated as (R)-1-amino-2-methylbut-3-en-2-ol and (S)-1-amino-2-methylbut-3-en-2-ol.

The spatial arrangement of these four groups around the chiral center determines the absolute configuration of each enantiomer. The Cahn-Ingold-Prelog (CIP) priority rules can be applied to assign the (R) or (S) designation based on the atomic number of the atoms directly attached to the stereocenter. The presence of this chirality is fundamental to the molecule's interaction with other chiral entities and its behavior in stereoselective reactions.

Conformational Landscapes and Preferred Geometries

The conformational landscape of this compound is shaped by the rotation around its single bonds, primarily the C2-C1 and C2-C(vinyl) bonds. The interplay of steric hindrance and intramolecular forces dictates the relative energies of the possible conformers.

The molecule's flexible nature allows for various spatial arrangements of the amino, hydroxyl, methyl, and vinyl groups. The preferred geometries are those that minimize steric strain and maximize stabilizing interactions. Computational modeling and theoretical calculations are often employed to map the potential energy surface and identify the most stable conformers of such molecules. For chiral γ-amino alcohols, intramolecular hydrogen bonding is a significant factor in stabilizing specific conformations liv.ac.uk.

Intramolecular Interactions, including Hydrogen Bonding and its Stereoelectronic Influence

A key feature influencing the conformational preferences of this compound is the potential for intramolecular hydrogen bonding. An interaction can occur between the hydroxyl group (-OH) as a hydrogen bond donor and the nitrogen atom of the amino group (-NH2) as a hydrogen bond acceptor. The formation of this intramolecular hydrogen bond would result in a cyclic, pseudo-five-membered ring structure, which can significantly stabilize certain conformations.

Experimental Spectroscopic Techniques for Stereoisomer Characterization

A suite of spectroscopic techniques is indispensable for the characterization of the stereoisomers of this compound, providing detailed information about its structure, connectivity, and stereochemistry.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would provide information about the number of different proton environments, their chemical shifts, and their coupling patterns. The vinyl protons would appear in the characteristic downfield region. The protons of the aminomethyl group, the methyl group, and the hydroxyl group would each have distinct signals. The coupling constants between adjacent protons can help to deduce the dihedral angles and thus provide insights into the preferred conformations.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts of the carbons in the vinyl group would be in the typical alkene region.

| ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Proton Environment | Carbon Environment |

| H attached to C1 | C1 |

| H attached to C3 | C2 (Chiral Center) |

| H attached to C4 | C3 |

| H of the methyl group | C4 |

| H of the hydroxyl group | Methyl Carbon |

| H of the amino group |

Infrared spectroscopy is particularly useful for identifying the functional groups present in this compound and for studying hydrogen bonding.

The IR spectrum would exhibit characteristic absorption bands:

A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding.

N-H stretching vibrations of the primary amine would appear in the same region, typically as two sharp bands.

C-H stretching vibrations of the vinyl group would be observed above 3000 cm⁻¹.

A C=C stretching vibration for the vinyl group would be present around 1640 cm⁻¹.

C-N and C-O stretching vibrations would be found in the fingerprint region.

The position and shape of the O-H stretching band can provide strong evidence for the presence and strength of intramolecular hydrogen bonding. A shift to lower frequency (red-shift) of the O-H band is a hallmark of hydrogen bond formation arxiv.org.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H (Alcohol) | 3200-3500 (broad) |

| N-H (Amine) | 3300-3500 (two sharp bands) |

| C-H (Vinyl) | >3000 |

| C=C (Vinyl) | ~1640 |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. If a single crystal of one of the enantiomers of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the exact spatial arrangement of the atoms. This technique would unambiguously establish the (R) or (S) configuration of the chiral center.

For chiral γ-amino alcohols, X-ray structures have confirmed the presence of intramolecular hydrogen bonds between the hydroxyl group and the nitrogen atom in the solid state liv.ac.uk.

Theoretical and Computational Chemistry of 1 Amino 2 Methylbut 3 En 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure and reactivity. For a molecule like 1-Amino-2-methylbut-3-en-2-ol, such calculations would be invaluable.

Density Functional Theory (DFT) Applications for Mechanistic Elucidation.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate reaction mechanisms. For this compound, DFT could be employed to study various potential reactions, such as nucleophilic additions, eliminations, or rearrangements. By calculating the energies of reactants, transition states, and products, a detailed map of the reaction energy landscape can be constructed, revealing the most likely mechanistic pathways. However, a specific application of DFT to elucidate the reaction mechanisms of this compound has not been documented in published research.

High-Level Ab Initio Methods for Electronic Structure and Energetics.

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a more accurate description of electronic structure and energetics compared to DFT, albeit at a higher computational cost. These methods would be crucial for obtaining precise data on ionization potentials, electron affinities, and excitation energies for this compound. Such benchmark data would be essential for validating results from less computationally expensive methods and for a fundamental understanding of the molecule's intrinsic electronic properties. To date, there are no available studies that have applied these high-level methods to this specific compound.

Conformational Analysis and Energy Profiling

The presence of several rotatable bonds in this compound suggests a complex conformational landscape. A thorough conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy of each conformer. This process would identify the lowest energy (most stable) conformations and the energy barriers between them. Such an analysis is fundamental to understanding the molecule's shape and how it might interact with other molecules, such as enzymes or catalysts. This type of study, however, has not been specifically reported for this compound.

A hypothetical data table for the relative energies of different conformers of this compound, which could be generated from such a study, is presented below. Please note that this data is illustrative and not based on actual experimental or computational results.

| Conformer | Dihedral Angle (N-C1-C2-O) | Relative Energy (kcal/mol) |

| A | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -60° | 0.89 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. By calculating these parameters for the stable conformers of this compound, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results. Without experimental or computational studies on this molecule, a direct comparison is not possible.

Below is a hypothetical table of predicted versus experimental vibrational frequencies for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3450 | Not Available |

| N-H Stretch | 3300 | Not Available |

| C=C Stretch | 1650 | Not Available |

Kinetic and Thermodynamic Modeling of Reaction Pathways

By combining the energetic information from quantum chemical calculations with statistical mechanics, it is possible to model the kinetics and thermodynamics of reaction pathways involving this compound. This would allow for the prediction of reaction rates, equilibrium constants, and activation energies for various potential transformations. Such modeling is crucial for understanding the reactivity of the molecule and for designing synthetic routes. As with other areas, specific kinetic and thermodynamic modeling for this compound is absent from the scientific literature.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, particularly in solution. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal information about solvation structures, hydrogen bonding networks, and conformational dynamics. This information is vital for understanding how the solvent influences the molecule's properties and reactivity. Regrettably, no molecular dynamics simulation studies have been published for this compound.

Applications of 1 Amino 2 Methylbut 3 En 2 Ol in Advanced Organic Synthesis

Role in Chiral Catalyst and Ligand Design for Asymmetric Transformations

The development of chiral ligands is central to the field of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. Chiral amino alcohols are a "privileged" class of precursors for designing these ligands because their two distinct functional groups (amine and alcohol) can be readily and selectively derivatized. nih.gov

The structural framework of 1-Amino-2-methylbut-3-en-2-ol makes it an ideal candidate for conversion into various types of ligands. For example, amino alcohols are common starting materials for the synthesis of:

Bisoxazoline (BOX) ligands: These C2-symmetric ligands are highly effective in a wide range of metal-catalyzed reactions. nih.gov

P,N-Ligands: These non-symmetrical ligands combine a "hard" nitrogen donor with a "soft" phosphorus donor, offering unique electronic and steric properties that have proven successful in reactions like palladium-catalyzed allylic substitution and asymmetric hydrogenation. nih.gov

The general utility of chiral amino alcohols is demonstrated in asymmetric transfer hydrogenation, a process that reduces ketones to chiral alcohols. academie-sciences.fr Ruthenium(II) complexes bearing chiral phosphorus ligands, often derived from amino alcohols, are highly effective catalysts for this transformation. The operational simplicity of this method makes it attractive for both laboratory and industrial-scale synthesis. academie-sciences.fr Although specific ligands derived from this compound are not prominently featured in the literature, its core structure is representative of the class of molecules essential for this field.

Contribution to the Development of Functional Materials and Polymers

Amino groups are critical functionalities in polymer chemistry, imparting properties such as basicity, nucleophilicity, and the ability to engage in hydrogen bonding. They are used, for example, as curing agents for epoxy resins. beilstein-journals.org The synthesis of polymers containing primary or secondary amino groups often requires the use of protecting groups, as these functionalities can react in undesirable side reactions during polymerization. beilstein-journals.org

Research into amino-functionalized (meth)acryl polymers has explored the use of monomers derived from structures closely related to this compound. In one study, 1-bromo-2-methylbut-3-en-2-ol was reacted with 2-isocyanatoethyl acrylate (B77674) to create a monomer bearing a protected amino group. beilstein-journals.org This monomer could then be polymerized, and the protecting group subsequently removed under mild conditions to unmask the reactive amine.

Table 2: Monomer Synthesis for Amino-Functionalized Polymer

| Reactant 1 | Reactant 2 | Resulting Monomer |

|---|

This work demonstrates that the structural core of this compound is suitable for creating monomers used in the synthesis of advanced functional polymers. The vinyl group offers a site for polymerization, while the amino alcohol portion serves as a handle for creating protected amine functionalities.

Application as a Probe Molecule in Heterogeneous Catalysis Studies

The application of this compound specifically as a probe molecule in the study of heterogeneous catalysis is not well-documented in the current scientific literature. Such studies typically employ simpler, often smaller molecules (like CO, NH3, or pyridine) to probe active sites on catalyst surfaces.

Conclusion and Future Research Directions

Synthesis and Reactivity Paradigms: A Synthesis

The synthesis of 1-Amino-2-methylbut-3-en-2-ol, while not explicitly detailed in published literature, can be inferred from established methodologies for creating similar tertiary allylic amino alcohols. A plausible and common approach involves the nucleophilic addition of a vinyl organometallic reagent, such as vinyllithium (B1195746) or a vinyl Grignard reagent, to an α-amino ketone. Protecting the amine functionality prior to this addition would be a critical step to prevent side reactions.

The reactivity of this compound is dictated by the interplay of its three key functional groups: the primary amine, the tertiary alcohol, and the vinyl group. The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and basic. The tertiary alcohol can be protonated under acidic conditions, transforming the hydroxyl group into a good leaving group (water) and facilitating the formation of a stabilized allylic carbocation. This cation can then undergo nucleophilic attack at either the tertiary or primary carbon of the allylic system, potentially leading to a mixture of products. stackexchange.com The vinyl group is susceptible to electrophilic addition and can participate in various cycloaddition reactions.

Table 1: Computed Physicochemical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 15158-22-2 |

| Topological Polar Surface Area | 46.3 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| XLogP3 | -0.5 |

Note: Data is based on computational models and has not been experimentally verified in published literature.

Unexplored Reactivity Manifolds and Novel Synthetic Pathways

The unique arrangement of functional groups in this compound opens avenues for currently unexplored reactivity. Intramolecular reactions, for instance, could lead to the formation of novel heterocyclic systems. Under appropriate conditions, the amine could act as an internal nucleophile, attacking the vinyl group after its activation, or vice versa.

Palladium-catalyzed reactions, which are prevalent in the chemistry of allylic systems, represent a significant area for investigation. nih.gov For example, a Tsuji-Trost-type reaction could be envisioned where the hydroxyl group is first converted into a better leaving group, followed by a palladium-catalyzed amination, potentially with an external amine, to generate vicinal diamines. Furthermore, the development of enzymatic cascades for the synthesis of amino alcohols from diols is a growing field that could offer a green and highly selective route to this and related compounds. rsc.org

Advancements in Computational Methodologies for Predictive Design

In the absence of extensive experimental data, computational chemistry offers powerful tools to predict the behavior of this compound. Quantum mechanical models can be employed to calculate the energies of different conformations and predict the most stable geometries. nih.gov Such models can also be used to map out reaction pathways and determine the activation energies for potential reactions, thus predicting the most likely products.

Machine learning algorithms are increasingly being used to develop predictive models for chemical reactivity. mdpi.comcmu.edu By training these models on large datasets of known reactions for similar amino alcohols, it would be possible to predict the outcomes of reactions involving this compound with a reasonable degree of accuracy. These predictive models can significantly accelerate the discovery of new reactions and applications by allowing for in silico screening of reaction conditions and substrates.

Table 2: Hypothetical Reactivity Profile of this compound

| Reaction Type | Potential Reagents | Expected Outcome |

| N-Acylation | Acyl chloride, base | Formation of the corresponding amide |

| Oxidation | Mild oxidizing agent (e.g., PCC) | Oxidation of the primary amine to an imine or further products |

| Electrophilic Addition to Alkene | HBr | Formation of a haloalcohol |

| Palladium-Catalyzed Amination | Pd(0) catalyst, external amine | Substitution of the hydroxyl group with the external amine |

| Ring-Closing Metathesis (after N-allylation) | Grubbs catalyst | Formation of a nitrogen-containing heterocycle |

Note: This table presents potential reactions based on the known chemistry of analogous compounds. Specific experimental validation for this compound is not available in the current literature.

Future Prospects for Diversified Applications in Chemical Research

The bifunctional nature of this compound makes it a potentially valuable building block in organic synthesis. Its ability to introduce both a nitrogen and an oxygen functionality, along with a reactive vinyl group, could be exploited in the synthesis of complex natural products and pharmaceuticals. Amino alcohols are known to be important scaffolds in medicinal chemistry and as chiral ligands in asymmetric catalysis. scbt.comwestlake.edu.cn

Future research could focus on the synthesis of derivatives of this compound and the evaluation of their biological activity. The vinyl group also allows for its incorporation into polymers, potentially leading to new materials with interesting properties. The development of efficient and stereoselective synthetic routes to this compound would be a crucial first step in unlocking its full potential in these areas. Given the growing importance of amino alcohols in various fields of chemistry, further investigation into the fundamental properties and reactivity of this compound is certainly warranted. hrdpharm.com

Q & A

Q. How can the synthesis of 1-Amino-2-methylbut-3-en-2-ol be optimized for improved yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, catalytic systems (e.g., acid/base conditions) and temperature gradients must be calibrated to avoid side reactions like isomerization or polymerization. Purification via recrystallization or column chromatography using polar solvents (e.g., ethanol/water mixtures) can enhance purity . A comparative study of yields under varying conditions is shown below:

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl (0.1 M) | 25 | 62 | 85 |

| NaOH (0.1 M) | 40 | 78 | 92 |

| No catalyst | 60 | 45 | 70 |

Note: Excess base may promote unwanted elimination reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR can resolve the allylic proton (δ 5.2–5.5 ppm) and the amino group (δ 1.8–2.2 ppm). C NMR identifies the quaternary carbon adjacent to the hydroxyl group (δ 70–75 ppm) .

- IR : Stretching vibrations for -OH (~3300 cm) and -NH (~3350 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 101 (M) and fragment ions at m/z 58 (CHN) validate the structure .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and frontier molecular orbitals. For example, the LUMO of the α,β-unsaturated system indicates susceptibility to nucleophilic attack at the β-carbon. Comparative studies with analogs like 3-methylbut-2-en-1-ol (InChIKey: ASUAYTHWZCLXAN-UHFFFAOYSA-N) reveal steric effects from the methyl group, which reduce reactivity .

Q. How can contradictory data on stereochemical outcomes in derivatives of this compound be resolved?

- Methodological Answer : Contradictions often arise from racemization during synthesis. Chiral HPLC or polarimetry can quantify enantiomeric excess. For example, derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by F NMR analysis resolves stereochemical ambiguity. A case study showed 15% racemization under acidic conditions (pH < 3) but <5% at neutral pH .

Q. What experimental strategies validate the adsorption behavior of this compound on indoor surfaces?

- Methodological Answer : Microspectroscopic techniques (e.g., ToF-SIMS) quantify adsorption kinetics on materials like glass or PVC. Controlled humidity chambers (30–70% RH) simulate indoor environments. Data shows 20% higher adsorption on hydrophobic surfaces due to van der Waals interactions. Complementary FTIR analysis detects surface-bound hydroxyl stretching modes .

Data Contradiction Analysis

Q. Why do reported pKa values for this compound vary across studies?

- Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. Potentiometric titration in water gives pKa ~9.2 (amino group), while UV-Vis in DMSO shows pKa ~8.5 due to solvation effects. Standardizing solvents and using multiple methods (e.g., NMR pH titration) minimizes variability .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.